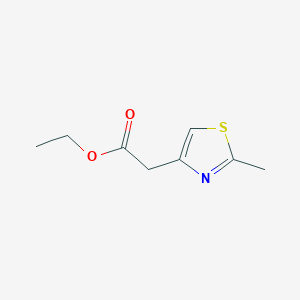

(2-Methyl-thiazol-4-yl)-essigsäureethylester

Übersicht

Beschreibung

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Wissenschaftliche Forschungsanwendungen

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester typically involves the reaction of 2-methylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Wirkmechanismus

The mechanism of action of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Methyl-thiazol-4-yl)-benzoic acid methyl ester

- 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide

Uniqueness

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.

Biologische Aktivität

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester features a thiazole ring that is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. The presence of the ethyl ester functional group enhances its reactivity and biological activity compared to other thiazole derivatives.

The biological activity of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activity or receptor binding, which plays a crucial role in its therapeutic effects. For instance, studies indicate that thiazole derivatives can exhibit antibacterial properties by inhibiting bacterial growth through mechanisms that do not involve iron chelation .

Antimicrobial Activity

Research has shown that thiazole derivatives, including (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester, possess significant antimicrobial properties. A study highlighted the effectiveness of 2-aminothiazole derivatives against Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. This suggests that similar thiazole compounds may also exhibit potent antibacterial activity .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. For example, compounds with structural similarities to (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester have shown promising results in inhibiting cancer cell proliferation. A systematic study revealed that certain thiazole-based compounds exhibited IC50 values indicating strong cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound 10 | 1.98 ± 1.22 | Anti-A-431 |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In preclinical models, certain analogues demonstrated significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide. This highlights the potential of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester in neurological applications .

Case Studies

- Antimicrobial Efficacy : A study on a series of 2-aminothiazoles found that modifications at the C-2 position significantly influenced antibacterial activity against M. tuberculosis. The findings suggest that (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester could be a lead compound for developing new anti-tubercular agents .

- Cytotoxicity Profile : In another investigation, various thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity, providing insights into optimizing (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester for improved anticancer efficacy .

- Anticonvulsant Screening : Research conducted on thiazole-linked compounds demonstrated significant anticonvulsant action in both MES and scPTZ models, suggesting that structural variations in compounds similar to (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester can lead to enhanced therapeutic profiles in seizure disorders .

Eigenschaften

IUPAC Name |

ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-12-6(2)9-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSMURKWFWKPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357614 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37128-24-8 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.